N-benzylpalmitamide N-benzylpalmitamide N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine.
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).
Brand Name: Vulcanchem
CAS No.: 74058-71-2
VCID: VC21143008
InChI: InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
SMILES: CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Molecular Formula: C23H39NO
Molecular Weight: 345.6 g/mol

N-benzylpalmitamide

CAS No.: 74058-71-2

Cat. No.: VC21143008

Molecular Formula: C23H39NO

Molecular Weight: 345.6 g/mol

* For research use only. Not for human or veterinary use.

N-benzylpalmitamide - 74058-71-2

Specification

Description N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine.
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).
CAS No. 74058-71-2
Molecular Formula C23H39NO
Molecular Weight 345.6 g/mol
IUPAC Name N-benzylhexadecanamide
Standard InChI InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
Standard InChI Key MLGPKWUKOQAAGI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
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